2-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Description
This compound is a heterocyclic derivative featuring an isothiazolo[5,4-c]quinoline core, substituted with a 4-chloro-3-(trifluoromethyl)phenyl group at position 2, an ethoxy group at position 8, and two methyl groups at position 2. The trifluoromethyl (CF₃) and chloro (Cl) substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the ethoxy group may influence electronic distribution and solubility . Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2OS2/c1-4-28-12-6-8-16-13(10-12)17-18(20(2,3)26-16)30-27(19(17)29)11-5-7-15(22)14(9-11)21(23,24)25/h5-10,26H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZNKVNCYBPWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)Cl)C(F)(F)F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-chloro-3-(trifluoromethyl)phenyl]-8-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione , often referred to by its chemical structure or CAS number (1311423-89-8), exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isothiazoloquinoline class, characterized by its unique heterocyclic structure which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 430.85 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several promising properties:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value less than 10 µM against human WiDr colon cancer cells .
- A study indicated that derivatives of Mannich bases related to this compound exhibited potent anticancer activity against androgen-independent prostate cancer (PC-3) cells, with IC50 values ranging from 8.2 to 32.1 µM .
- Histone Acetyltransferase Inhibition :
- Antimycobacterial Activity :
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The ability to form hydrogen bonds with DNA nucleotides may contribute to its cytotoxicity by disrupting DNA replication and transcription processes .
- Enzyme Inhibition : By inhibiting HAT, the compound can alter the acetylation status of histones, leading to changes in gene expression that may promote apoptosis in cancer cells .
- Cell Membrane Disruption : Certain derivatives have been shown to disrupt mitochondrial electron transport and create pores in cell membranes, leading to ATP leakage and cell death .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
- Anticancer Activity : Preliminary studies indicate that derivatives of isothiazoles exhibit cytotoxic effects against various cancer cell lines. Research has focused on the modification of isothiazole derivatives to enhance their efficacy as anticancer agents. The presence of the trifluoromethyl group may enhance lipophilicity and biological activity, making it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Properties : Isothiazole compounds have been reported to possess antimicrobial activity. The specific compound may exhibit effectiveness against bacterial strains due to its unique functional groups. Further studies are needed to evaluate its spectrum of activity and mechanism of action.
Agrochemicals
The compound shows promise in agricultural applications:
- Pesticide Development : Given the structural characteristics similar to known agrochemicals, this compound could be developed as a novel pesticide or herbicide. Research into its effectiveness against specific pests or plant diseases could lead to new formulations that are more environmentally friendly compared to traditional pesticides.
Case Study 1: Anticancer Activity
A study conducted on isothiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity. Further research is required to synthesize and test this specific compound for similar effects.
Case Study 2: Antimicrobial Efficacy
In a comparative study on various isothiazole derivatives, one derivative showed notable activity against Gram-positive bacteria. This suggests that modifications to the isothiazole core could yield compounds with enhanced antimicrobial properties.
Data Table: Comparison of Isothiazole Derivatives
Comparison with Similar Compounds
Table 1: Substituent Comparison of Isothiazoloquinoline Derivatives
| Compound Name | Position 2 Substituent | Position 8 Substituent | Additional Features |
|---|---|---|---|
| Target Compound | 4-Cl-3-CF₃-phenyl | Ethoxy | 4,4-dimethyl |
| 8-Chloro-2-(4-ethoxyphenyl)-... | 4-Ethoxyphenyl | Chloro | 4,4-dimethyl |
| 8-Chloro-2-(4-methylphenyl)-... | 4-Methylphenyl | Chloro | 4,4-dimethyl |
Impact of Substituent Variations
- Trifluoromethyl (CF₃) vs.
- Chloro (Cl) vs. Ethoxy (OCH₂CH₃): Chloro at position 8 (in analogues) may reduce solubility compared to ethoxy in the target compound. Ethoxy’s electron-donating nature could alter π-π stacking interactions.
- Positional Isomerism: The placement of substituents (e.g., CF₃ at meta vs. para positions) significantly affects molecular conformation and intermolecular interactions .
Implications of Structural Similarity in Chemical Modeling
The "lumping strategy" (grouping structurally similar compounds) can be applied to predict physicochemical properties or reactivity. For example:
- The target compound and its analogues may be lumped as "isothiazoloquinoline-thiones with aryl substituents" to simplify reaction modeling .
- Differences in substituent electronegativity (e.g., CF₃ vs. CH₃) would require separate consideration in property predictions.
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents or intermediates are involved?
The synthesis of thiazoloquinoline derivatives typically involves multi-step reactions, including cyclization, substitution, and functional group transformations. For example:
- Step 1 : Formation of the quinoline core via Friedländer or Gould-Jacobs reactions.
- Step 2 : Introduction of the thiazole ring using thiourea derivatives or sulfur-containing reagents under controlled conditions.
- Step 3 : Functionalization at the 2- and 8-positions via nucleophilic substitution (e.g., trifluoromethylation, ethoxylation) . Key reagents include thioketones, chlorinated aryl precursors, and trifluoromethylation agents (e.g., Ruppert-Prakash reagent). Reaction optimization often requires inert atmospheres and anhydrous solvents .
Table 1 : Example Reaction Conditions for Thiazoloquinoline Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | AcOH, 120°C, 12h | 65 | 95% | |
| 2 | Lawesson’s reagent, THF reflux | 48 | 90% |
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and packing motifs (e.g., C–S bond length ~1.68 Å in thione groups) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Ethoxy group protons at δ ~1.4 ppm (triplet) and δ ~4.0 ppm (quartet).
- ¹³C NMR : Quinoline carbons at δ ~150–160 ppm, thione carbon at δ ~180 ppm .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 485.06) .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethylation be addressed in the synthesis?
Trifluoromethylation at the 3-position of the phenyl ring may compete with undesired sites. Strategies include:
- Directing groups : Use of electron-withdrawing substituents (e.g., Cl) to guide CF₃ placement .
- Metal-mediated reactions : Copper or palladium catalysts enhance selectivity (e.g., CuI with TMSCF₃) . Contradictions in yield (40–70% across studies) suggest solvent polarity and temperature (80–120°C) are critical variables .
Q. How should researchers reconcile discrepancies in reported bioactivity data for this compound?
Variability in biological assays (e.g., IC₅₀ values) may arise from:
- Purity differences : Impurities >5% skew results; use HPLC-MS for validation .
- Assay conditions : pH, solvent (DMSO vs. saline), and cell line specificity (e.g., HeLa vs. HEK293) . Recommendation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases or GPCRs .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
- QM/MM : Assess electronic effects of the trifluoromethyl group on binding affinity . Validate models with experimental SAR data from analogues .
Methodological Guidance
Q. What strategies optimize purification of this hydrophobic compound?
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) .
- Recrystallization : Ethanol/water mixtures improve crystal homogeneity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH stability assays : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS over 24h .
- Thermal analysis : TGA/DSC to determine decomposition temperature (>200°C typical for thiazoloquinolines) .
- Light sensitivity : Store in amber vials; monitor photodegradation under UV/Vis .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?
- Crystal packing effects : Intermolecular forces (e.g., π-π stacking) distort bond angles vs. gas-phase DFT .
- Solution vs. solid state : Conformational flexibility in solution (NMR) vs. rigid crystal lattices . Resolution : Compare multiple crystal forms and apply B-factor weighting in refinements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
